![molecular formula C16H16Cl2N2O3S B7546006 2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7546006.png)
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide, also known as DCSA, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. DCSA belongs to the class of sulfonamide compounds and has been shown to exhibit a range of biochemical and physiological effects.
作用機序
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a key role in various physiological processes. By inhibiting carbonic anhydrase, this compound can modulate the pH of various tissues and fluids in the body, leading to its anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the frequency and severity of seizures in animal models of epilepsy, making it a promising candidate for the treatment of epilepsy. This compound has also been shown to reduce pain and inflammation in animal models of inflammatory disorders, suggesting its potential use in the treatment of inflammatory diseases such as arthritis. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro, indicating its potential use in cancer therapy.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity using a well-established synthesis method. This compound has also been extensively studied, and its mechanism of action and physiological effects are well characterized. However, this compound also has some limitations for use in lab experiments. It has been shown to have poor solubility in water, which can limit its use in certain experimental settings. In addition, this compound has been shown to exhibit some toxicity in animal models, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of this compound. Another area of research is the exploration of this compound's potential therapeutic applications, particularly in the treatment of neurological and inflammatory disorders. Further studies are also needed to better understand the mechanism of action of this compound and its physiological effects. Finally, the development of new analogs of this compound with improved solubility and reduced toxicity could lead to the development of more effective therapies for a range of diseases.
合成法
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzoyl chloride with N-(3-aminophenyl)ethylsulfonamide. The resulting product is then subjected to acetylation using acetic anhydride to yield this compound. This synthesis method has been optimized for high yield and purity and is widely used in scientific research.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[1-(3-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-10(11-3-2-4-14(7-11)24(19,22)23)20-16(21)8-12-5-6-13(17)9-15(12)18/h2-7,9-10H,8H2,1H3,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJRIOSQIYYJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)S(=O)(=O)N)NC(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

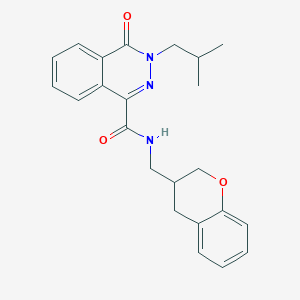
![4-[1-oxo-1-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]oxybenzonitrile](/img/structure/B7545945.png)
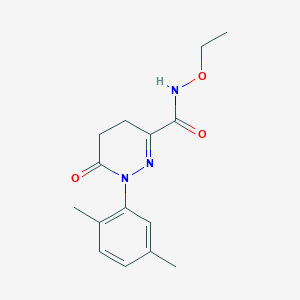

![N-(2,6-difluorophenyl)-3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanamide](/img/structure/B7545970.png)


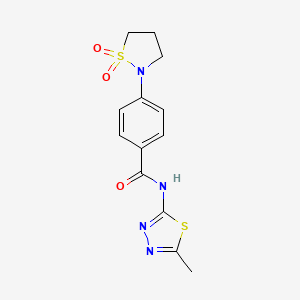
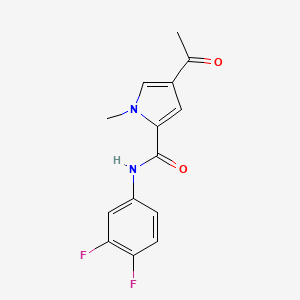
![2-N,2-N-dimethyl-6-[1-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7546018.png)
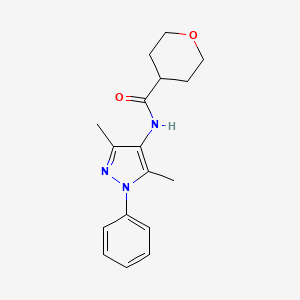
![N-[2-(4-methoxyphenyl)ethyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546034.png)
![N-(cyclopropylcarbamoyl)-2-[[5-oxo-4-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7546043.png)
![2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide](/img/structure/B7546051.png)